molecular formula C20H20N2O3S B2622372 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide CAS No. 898416-24-5

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2622372
CAS No.: 898416-24-5
M. Wt: 368.45
InChI Key: YCSVJVMGJHXMAT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 368.45 g/mol
  • CAS Number : 898416-24-5

The compound features a furan ring and an indoline moiety, which are known for their diverse biological activities. The sulfonamide group contributes to its interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions.
  • Indoline Synthesis : Indoline can be synthesized via reduction of indole or cyclization of aniline derivatives.
  • Coupling Reactions : The furan and indoline moieties are coupled using palladium-catalyzed reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan and indoline components may enhance binding affinity and specificity, potentially modulating enzymatic activity or receptor signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing furan and indoline structures. For instance, related compounds have shown inhibitory effects against various viruses, including SARS-CoV-2, through mechanisms involving enzyme inhibition and disruption of viral replication processes .

Case Studies and Research Findings

Research has indicated that derivatives of furan and indoline exhibit significant biological activities:

  • Antiviral Activity : Certain derivatives have demonstrated IC50 values in the low micromolar range against viral targets, suggesting potent antiviral properties .
    CompoundIC50 (μM)Target
    F8-B221.55SARS-CoV-2 Mpro
    F8-S4310.76SARS-CoV-2 Mpro
  • Inhibition Studies : In vitro studies have shown that modifications in the furan or indoline moieties can enhance biological activity. For example, the introduction of halogen groups has been linked to increased potency against specific targets .
  • Cytotoxicity Assessments : Compounds derived from similar structures have been evaluated for cytotoxicity, revealing low toxicity profiles in mammalian cell lines, which is crucial for therapeutic development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activity
N-(2-(furan-2-yl)ethyl)isobutyramideLacks indoline moietyModerate activity
N-(2-(indolin-1-yl)ethyl)isobutyramideLacks furan ringLow activity
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamideAcetamide instead of benzenesulfonamideVariable activity

This compound stands out due to the combination of both furan and indoline structures along with the sulfonamide group, potentially providing enhanced bioactivity compared to its analogs.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVJVMGJHXMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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